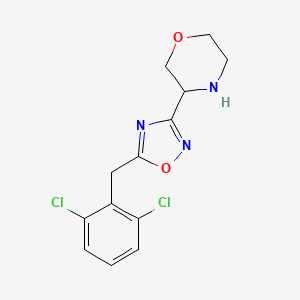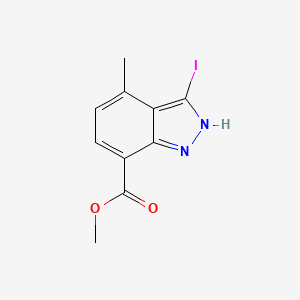
2-(2-Aminoethyl)-3-fluorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminoethyl)-3-fluorophenol is an organic compound that features both an amino group and a fluorophenol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-3-fluorophenol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluorophenol with 2-chloroethylamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-(2-Aminoethyl)-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted phenols .
科学研究应用
2-(2-Aminoethyl)-3-fluorophenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of advanced materials, including polymers and coatings
作用机制
The mechanism by which 2-(2-Aminoethyl)-3-fluorophenol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenol moiety can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
相似化合物的比较
Similar Compounds
Ethanolamine: Similar in having an amino group, but lacks the fluorophenol moiety.
2-Aminoethyl hydrogen sulfate: Contains an aminoethyl group but differs in its sulfate functionality.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar in having an aminoethyl group but includes a silane moiety.
Uniqueness
2-(2-Aminoethyl)-3-fluorophenol is unique due to the presence of both an aminoethyl group and a fluorophenol moiety
属性
分子式 |
C8H10FNO |
|---|---|
分子量 |
155.17 g/mol |
IUPAC 名称 |
2-(2-aminoethyl)-3-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c9-7-2-1-3-8(11)6(7)4-5-10/h1-3,11H,4-5,10H2 |
InChI 键 |
QAPWRWOGTHCMPO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)CCN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 3-carbamoyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B14033316.png)
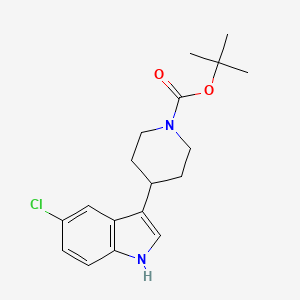
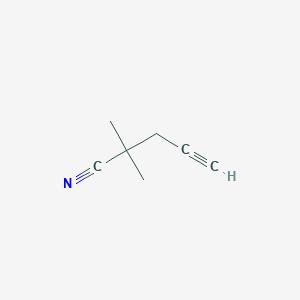
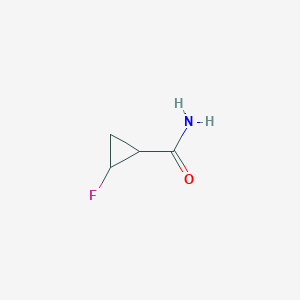
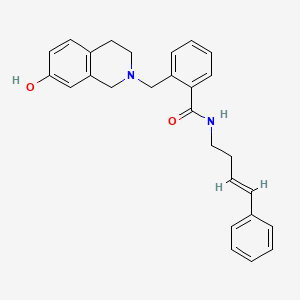
![2,4',5-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033336.png)

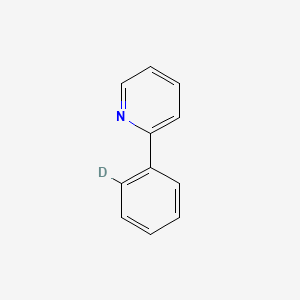
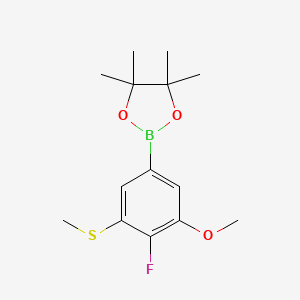
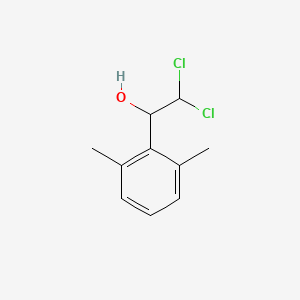
![(R)-(4-Azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B14033366.png)

